N-(3-fluoro-4-methylphenyl)piperidin-4-amine
CAS No.: 886506-54-3
Cat. No.: VC8147645
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886506-54-3 |
|---|---|
| Molecular Formula | C12H17FN2 |
| Molecular Weight | 208.27 g/mol |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C12H17FN2/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 |
| Standard InChI Key | MGILUDSYWPVAIT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2CCNCC2)F |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2CCNCC2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-fluoro-4-methylphenyl)piperidin-4-amine consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with an amine group connected to a 3-fluoro-4-methylphenyl aromatic ring. The fluorine atom at the 3-position and the methyl group at the 4-position of the phenyl ring enhance the compound’s lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration and drug bioavailability.
Table 1: Structural Comparison with Related Piperidine Derivatives
Spectroscopic Characterization
While specific spectral data for N-(3-fluoro-4-methylphenyl)piperidin-4-amine are unavailable, analogous compounds are typically characterized using:
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NMR: Peaks between δ 2.5–3.5 ppm for piperidine protons and δ 6.5–7.5 ppm for aromatic protons .
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IR Spectroscopy: Stretching vibrations at 3300 cm (N-H) and 1250 cm (C-F) .
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Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., m/z 208 for [M+H]) .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(3-fluoro-4-methylphenyl)piperidin-4-amine likely follows a reductive amination pathway, as observed in related piperidine derivatives :
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Intermediate Preparation: 4-Aminopiperidine is reacted with 3-fluoro-4-methylbenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride).
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Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient .
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Yield Optimization: Adjusting stoichiometric ratios and reaction temperatures (typically 60–80°C) .
Analytical Validation
Key quality control steps include:
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HPLC Purity: >95% purity confirmed via reverse-phase C18 columns .
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Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a kinase inhibitor in tyrosine kinase-driven cancers (e.g., chronic myeloid leukemia) .
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Neurology: Modulation of monoamine transporters for treating depression or anxiety .
Research Challenges
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